molecular formula C8H9F3N2O2 B6596814 ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1864016-41-0

ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No. B6596814
CAS RN: 1864016-41-0
M. Wt: 222.16 g/mol
InChI Key: UJZPLXLJLZYVMB-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (EFPC) is an organic molecule with a pyrazole ring and three trifluoroethyl groups attached to it. It is a white, odorless, crystalline solid at room temperature. EFPC is a versatile compound with a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed that the trifluoroethyl groups attached to the pyrazole ring may play a role in its activity. The trifluoroethyl groups may interact with proteins or other molecules, leading to changes in their activity. Additionally, this compound may interact with enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as tyrosine kinase and cyclooxygenase. Additionally, this compound has been shown to have an inhibitory effect on the activity of certain proteins. This compound has also been shown to have an inhibitory effect on the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. Additionally, this compound has a low toxicity profile and is relatively inexpensive. However, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, this compound can be difficult to purify and can be difficult to store for long periods of time.

Future Directions

There are several potential future directions for ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate research. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound. Additionally, this compound could be further studied to develop new applications, such as in the development of new drugs or materials. Finally, further research could be done to improve the solubility, storage, and purification of this compound.

Synthesis Methods

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is synthesized via an esterification reaction of ethyl pyrazole-3-carboxylate and 2,2,2-trifluoroethyl bromide. The reaction is conducted in an inert atmosphere, such as nitrogen, and the reaction components are heated to 120-150°C. The reaction is complete in two steps, and the resulting product is a white crystalline solid.

Scientific Research Applications

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications, including synthesis of pharmaceuticals, organic materials, and nanomaterials. It has also been used in the synthesis of organic catalysts, and in the synthesis of polymers. This compound has been used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the nervous system. Additionally, this compound has been used in laboratory experiments to study the properties of organic compounds.

properties

IUPAC Name

ethyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-13(12-6)5-8(9,10)11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZPLXLJLZYVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155628
Record name 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864016-41-0
Record name 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864016-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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